molecular formula C7H6F3IN2O2 B13057047 5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid

5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13057047
M. Wt: 334.03 g/mol
InChI Key: VEMUKVXOLRZARB-UHFFFAOYSA-N
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Description

5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is a halogenated pyrazole derivative characterized by a trifluoropropyl group at position 1, an iodine atom at position 5, and a carboxylic acid moiety at position 2. This compound combines electron-withdrawing (iodo, trifluoropropyl) and hydrophilic (carboxylic acid) groups, making it a versatile candidate for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C7H6F3IN2O2

Molecular Weight

334.03 g/mol

IUPAC Name

5-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C7H6F3IN2O2/c8-7(9,10)1-2-13-5(11)4(3-12-13)6(14)15/h3H,1-2H2,(H,14,15)

InChI Key

VEMUKVXOLRZARB-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1C(=O)O)I)CCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid typically involves the iodination of a pyrazole precursor followed by the introduction of a trifluoropropyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of other functional groups.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

Compound Name Substituents (Position) Key Functional Groups Applications/Properties
5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid 1: CF3CH2CH2, 4: COOH, 5: I Carboxylic acid, iodo, pyrazole Pharmaceutical intermediate; enhanced halogen bonding
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-carboxylic acid 1: CF3CH2CH2, 4: COOH Carboxylic acid, pyrazole Research chemical; lacks iodine for halogen interactions
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 1: CH3, 3: CF3, 4: CHO, 5: SPhCl Aldehyde, trifluoromethyl, sulfanyl Agrochemical precursor; aldehyde enables condensation reactions
1-Cyclopentyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole 1: Cyclopentyl, 4: I, 5: OCH2C(CH3)2 Iodo, ether Undocumented applications; ether group enhances lipophilicity
Key Observations:
  • Iodine vs.
  • Trifluoropropyl Group: This group increases metabolic stability and lipophilicity compared to non-fluorinated alkyl chains (e.g., cyclopentyl or methyl groups), as seen in silylation reagents and pesticide derivatives .
  • Carboxylic Acid : Enables salt formation for improved solubility, contrasting with aldehydes (e.g., in ) that are more reactive but less stable .

Biological Activity

5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the realms of anti-inflammatory and anticancer treatments. This article delves into its biological activity, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an iodine atom and a trifluoropropyl group, along with a carboxylic acid functional group at the 4-position. Its molecular formula is C6H6F3IN2O2C_6H_6F_3IN_2O_2, and it exhibits significant lipophilicity due to the trifluoropropyl moiety, which enhances its membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting COX activity, it may reduce the production of pro-inflammatory mediators such as prostaglandins .
  • Receptor Modulation : It may also interact with specific receptors involved in pain and inflammation pathways, potentially modulating their activity and leading to analgesic effects.

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

  • Anti-inflammatory Effects : In vitro studies indicate that this compound can significantly reduce inflammation markers in various cell lines. For instance, it has been shown to lower levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages .
  • Anticancer Properties : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. It has been reported to induce apoptosis in human breast cancer cells through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

To better understand its biological profile, a comparison with structurally similar compounds is essential. Below is a summary table comparing this compound with other related pyrazole derivatives.

Compound NameStructureBiological ActivityMechanism
This compoundStructureAnti-inflammatory, anticancerCOX inhibition, receptor modulation
5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonamideStructureAntimicrobialEnzyme inhibition
Celecoxib (a COX-2 inhibitor)StructureAnti-inflammatorySelective COX-2 inhibition

Case Studies and Research Findings

Several studies have investigated the biological effects of pyrazole derivatives:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound results in reduced edema in carrageenan-induced paw edema models. This suggests its potential as an anti-inflammatory agent .
  • Cell Line Studies : In vitro assays using human cancer cell lines have shown that this compound can inhibit cell proliferation significantly compared to control groups. The IC50 values for various cancer types indicate promising anticancer activity .

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